NET Affinity: Enantiomer vs. Racemate
PRC200-SS, the (1S,2S) eutomer, demonstrates significantly higher affinity for the human norepinephrine transporter (NET) compared to its racemic mixture, PRC050. The Kd value for PRC200-SS is 0.63 nM, while PRC050 exhibits a Kd of 1.2 nM [1]. This 2.2-fold difference in affinity underscores the critical impact of stereochemical purity on target engagement. The distomer, PRC201, shows markedly weaker activity with a reported Kd of 42 nM at NET, confirming that the biological activity resides predominantly in the PRC200-SS enantiomer [2].
| Evidence Dimension | Human Norepinephrine Transporter (NET) Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.63 nM |
| Comparator Or Baseline | PRC050 (racemate): Kd = 1.2 nM; PRC201 (distomer): Kd = 42 nM |
| Quantified Difference | 2.2-fold more potent than PRC050; 67-fold more potent than PRC201 |
| Conditions | Radioligand binding assay using human NET expressed in HEK-293 cells. |
Why This Matters
Procuring the pure enantiomer ensures maximal target engagement and minimizes potential off-target effects from the inactive distomer, a critical factor for reproducible in vivo efficacy studies.
- [1] Encyclopedia MDPI. PRC200. Entry history, version 69558. https://encyclopedia.pub/entry/history/show/69558. View Source
- [2] Liang Y, Shaw AM, Boules M, Briody S, Robinson J, Oliveros A, Blazar E, Williams K, Zhang Y, Carlier PR, Richelson E. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). J Pharmacol Exp Ther. 2008 Nov;327(2):573-83. View Source
